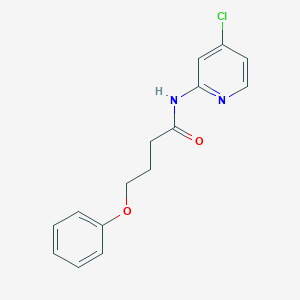![molecular formula C17H17NO4 B7628919 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid, also known as PBA, is a synthetic compound that has shown potential in various scientific research applications. PBA is a member of the class of benzamides and has been used in the study of protein misfolding and aggregation diseases, such as cystic fibrosis and Alzheimer's disease.
Mécanisme D'action
3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid works by binding to the hydrophobic regions of misfolded proteins, stabilizing their structure and promoting their proper folding and trafficking. 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has also been shown to activate the unfolded protein response (UPR) pathway, which is responsible for regulating cellular stress and promoting protein folding.
Biochemical and Physiological Effects:
3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has been shown to have a range of biochemical and physiological effects. In cells, 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has been shown to improve the folding and trafficking of misfolded proteins, leading to improved cellular function. 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has also been shown to reduce the accumulation of beta-amyloid protein in the brain, which is associated with Alzheimer's disease. In addition, 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid in lab experiments is its ability to improve the folding and trafficking of misfolded proteins, which can be useful in the study of protein misfolding and aggregation diseases. 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. One limitation of using 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid is its potential toxicity at high concentrations, which can affect the viability of cells.
Orientations Futures
There are several future directions for the study of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid. One direction is the development of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid-based therapies for the treatment of protein misfolding and aggregation diseases. Another direction is the study of the effects of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid on other cellular pathways, such as autophagy and apoptosis. In addition, the development of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid derivatives with improved efficacy and reduced toxicity is an area of ongoing research. Finally, the use of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid in combination with other compounds, such as chaperones and proteasome inhibitors, is an area of potential future research.
Méthodes De Synthèse
The synthesis of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid involves the reaction of 4-phenylmethoxybenzoyl chloride with L-alanine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has been used in various scientific research applications, particularly in the study of protein misfolding and aggregation diseases. 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has been shown to improve the folding and trafficking of misfolded proteins in cells, leading to improved cellular function. In addition, 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has been used in the study of cystic fibrosis, where it has been shown to correct the folding and trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has also been used in the study of Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid protein in the brain.
Propriétés
IUPAC Name |
3-[(4-phenylmethoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)10-11-18-17(21)14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSYGCYAHZKUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)


![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)

![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)
![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)

![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)
